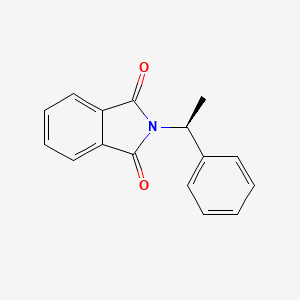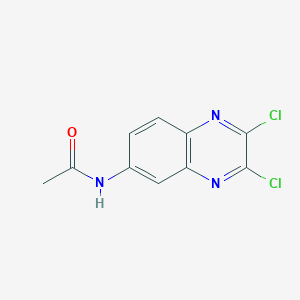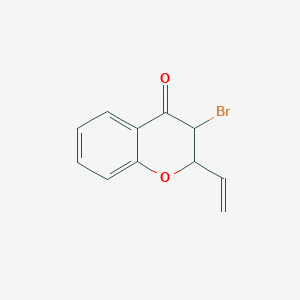![molecular formula C16H17NO2 B11861932 4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-50-1](/img/structure/B11861932.png)
4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate or 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield, producing the desired spiro compound in high yields ranging from 80% to 98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of efficient catalysts like ionic liquids can be scaled up for industrial applications. The use of green chemistry principles, such as atom-economical reactions and environmentally friendly solvents, is encouraged to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Applications De Recherche Scientifique
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The spiro linkage and the presence of allyl and methyl groups may allow the compound to bind to specific enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[furan-2,3’-indoline]-3-carboxylate derivatives: These compounds share a similar spiro linkage but differ in the functional groups attached to the rings.
Indole derivatives: Indole-based compounds are structurally related and are known for their diverse biological activities.
Spirocyclic oxindoles: These compounds also feature a spiro linkage and are studied for their potential therapeutic applications.
Uniqueness
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific combination of a furan ring, an indoline ring, and the presence of allyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
882041-50-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1',4-dimethyl-3-prop-2-enylspiro[2H-furan-5,3'-indole]-2'-one |
InChI |
InChI=1S/C16H17NO2/c1-4-7-12-10-19-16(11(12)2)13-8-5-6-9-14(13)17(3)15(16)18/h4-6,8-9H,1,7,10H2,2-3H3 |
Clé InChI |
CZIYHMVZCBOURS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC12C3=CC=CC=C3N(C2=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)









![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

